Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is a complex organic compound It is characterized by its unique structure, which includes a dibenzazepine core, an isopropylamino group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride typically involves multiple steps:
Formation of the Dibenzazepine Core: This can be achieved through a series of cyclization reactions starting from biphenyl derivatives.
Introduction of the Isopropylamino Group: This step involves the reaction of the dibenzazepine core with isopropylamine under controlled conditions.
Acetylation: The resulting compound is then acetylated using acetic anhydride.
Esterification: The final step involves the esterification of the acetylated product with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the dibenzazepine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products of these reactions include N-oxides, alcohol derivatives, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to understand its binding affinity and specificity.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. It may act as a precursor to drugs targeting neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isopropylamino group may play a crucial role in binding to active sites, while the dibenzazepine core provides structural stability. The compound may modulate signaling pathways by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: These include compounds with similar functional groups but different core structures.
Dibenzazepine derivatives: Compounds with variations in the substituents on the dibenzazepine core.
Ethyl ester derivatives: Compounds with different ester groups but similar overall structures.
Uniqueness
The uniqueness of Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
134068-37-4 |
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Molecular Formula |
C22H28ClN3O3 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C22H27N3O3.ClH/c1-4-28-22(27)24-18-12-11-17-10-9-16-7-5-6-8-19(16)25(20(17)13-18)21(26)14-23-15(2)3;/h5-8,11-13,15,23H,4,9-10,14H2,1-3H3,(H,24,27);1H |
InChI Key |
QZVBJOAMIIAUFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC(C)C)C=C1.Cl |
Origin of Product |
United States |
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